2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3
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Overview
Description
2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 is a genotoxic metabolite of MelQx (A606600) . It has a molecular weight of 232.26 and a molecular formula of C11H8D3N5O .
Synthesis Analysis
The synthesis of this compound involves the N-hydroxylation of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) followed by O-acetylation . This process is catalyzed by cytochrome P450s and N-acetyltransferase 2 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its bioactivation. This includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.26 and a molecular formula of C11H8D3N5O . More detailed physical and chemical properties were not found in the sources.properties
IUPAC Name |
N-[8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-yl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCCTJGBOTWTM-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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